N-Dichloroacetyl-DL-serine
Description
Historical Context and Evolution of N-Dichloroacetyl-DL-serine in Medicinal Chemistry
Early Development as Chloramphenicol Structural Analogues
The discovery of this compound is rooted in mid-20th-century efforts to modify chloramphenicol, a broad-spectrum antibiotic isolated from Streptomyces venezuelae. Chloramphenicol’s dichloroacetyl moiety was recognized as critical for its antibacterial activity, particularly its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. To explore structure-activity relationships, researchers synthesized analogues by substituting chloramphenicol’s nitrobenzene group with amino acids, hypothesizing that such modifications might retain or enhance ribosomal targeting while altering pharmacological properties.
This compound was first synthesized via the Schotten-Baumann reaction, where dichloroacetyl chloride reacts with DL-serine in the presence of sodium hydroxide. This method, analogous to chloramphenicol production, yielded a compound with a dichloroacetyl group attached to serine’s amino group, preserving the critical dichloroacetamide structure while replacing the aromatic nitro group with a polar hydroxymethyl side chain. Early studies confirmed that acylation occurred exclusively at the amino group, leaving serine’s carboxyl and hydroxyl groups unmodified.
Initial pharmacological evaluations focused on antibiotic potential, given its structural similarity to chloramphenicol. However, while chloramphenicol derivatives with peptide extensions showed limited success in enhancing antibacterial activity, this compound exhibited minimal efficacy against bacterial pathogens. This divergence was later attributed to its altered binding kinetics at the ribosomal peptidyl transferase center, where the serine moiety disrupted interactions critical for inhibition. Despite this setback, the compound’s unique biochemical profile prompted exploration of non-antibiotic applications.
Transition from Antibiotic Precursors to Antitumor Agent Candidates
The pivotal shift in this compound’s research trajectory occurred in the 1960s, when antitumor screening revealed its ability to induce regression of sarcoma 37 in mice. Unlike chloramphenicol, which primarily targets prokaryotic ribosomes, this compound demonstrated selective cytotoxicity against eukaryotic cancer cells. In murine models, the sodium salt form (this compound sodium salt) achieved complete tumor regression without acute toxicity, even at doses of 4 g/kg body weight. These findings positioned it as a promising chemotherapeutic candidate, spurring further investigation into its mechanism of action.
Synthetic optimization played a key role in enhancing its antitumor efficacy. Researchers developed ester derivatives, such as the methyl and ethyl esters, to improve lipid solubility and bioavailability. The sodium salt, however, remained the most studied form due to its aqueous stability and potent in vivo activity. Structural analyses suggested that the dichloroacetyl group facilitated covalent interactions with cellular nucleophiles, while the serine backbone contributed to tumor-specific uptake, possibly via amino acid transporters overexpressed in cancer cells.
Mechanistic studies proposed that this compound disrupts purine and pyrimidine biosynthesis, akin to serine’s role in one-carbon metabolism. By mimicking endogenous serine, the compound may interfere with folate cycle enzymes, depleting nucleotides essential for tumor proliferation. Additionally, its dichloroacetyl moiety could inhibit acetyltransferases involved in chromatin remodeling, indirectly suppressing oncogenic transcription. These hypotheses remain under investigation, with recent crystallographic data highlighting potential interactions with metabolic enzymes.
Table 1: Comparative Structural Features of Chloramphenicol and this compound
| Feature | Chloramphenicol | This compound |
|---|---|---|
| Core structure | Nitrobenzene ring | Serine backbone |
| Dichloroacetyl group | Present | Present |
| Key functional groups | -NO₂, -OH | -COOH, -CH₂OH |
| Primary target | Bacterial ribosome | Eukaryotic metabolic enzymes |
Table 2: Antitumor Efficacy of this compound Derivatives in Murine Models
| Derivative | Tumor Model | Efficacy (Regression Rate) | Synthesis Yield (%) |
|---|---|---|---|
| Sodium salt (Ib) |
Properties
CAS No. |
4530-31-8 |
|---|---|
Molecular Formula |
C5H7Cl2NO4 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-3(7)4(10)8-2(1-9)5(11)12/h2-3,9H,1H2,(H,8,10)(H,11,12) |
InChI Key |
POBGWTZPKSVJFM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction for Sodium Salt of this compound
The primary method for synthesizing this compound involves the Schotten-Baumann reaction, where DL-serine is reacted with dichloroacetyl chloride under basic aqueous conditions to form the sodium salt of this compound.
- Dissolve 21 g (0.2 mole) of DL-serine in 2 N sodium hydroxide solution (0.2 mole NaOH).
- Cool the solution to between -5 °C and 0 °C with strong stirring.
- Simultaneously add 0.25 mole of 2 N sodium hydroxide and 36.9 g (0.25 mole) of dichloroacetyl chloride dropwise, maintaining the reaction mixture on the basic side and temperature between -3 °C and 3 °C.
- A white crystalline precipitate forms during the addition.
- Filter, wash with ice-cold water, and dry the product under vacuum at 50 °C.
- Melting point: 172-176 °C (crystallized product melts at 178-179 °C).
- Solubility: 20% in water at 27 °C, soluble in common organic solvents.
- Elemental analysis: Calculated C 31.32%, H 3.94%, N 6.09%; Found C 31.36%, H 3.85%, N 6.28%.
This method produces the sodium salt form, which can be converted to the free acid by acidification if desired.
Preparation of this compound Methyl Ester
Two main routes are used to prepare the methyl ester derivative:
(a) Esterification of this compound with Diazomethane
- This compound (12 g) is suspended in 100 mL of ether.
- Diazomethane solution (4.7-5.0 g) prepared from N-nitroso-N-methyl urea is added cautiously with stirring.
- After nitrogen evolution ceases, the mixture is allowed to stand overnight.
- The product crystallizes out as a clear yellow solution.
(b) N-Dichloroacylation of DL-serine Methyl Ester
- DL-serine methyl ester hydrochloride (155.6 g, 1 mole) is suspended in 1000 mL chloroform.
- Triethylamine (101 g, 1 mole) is added to liberate the ester base.
- The solution is cooled to 5 °C.
- Dichloroacetyl chloride (147.5 g, 1 mole) and an additional 101 g triethylamine are added dropwise over 1.5 hours, maintaining temperature below 10 °C.
- The mixture is stirred for 30 minutes at room temperature.
- After filtration and solvent removal, the residue is extracted with boiling anhydrous ether.
- Cooling deposits white feathery crystals.
Preparation of this compound Ethyl Ester
- DL-serine ethyl ester hydrochloride (84.8 g, 0.5 mole) is reacted with triethylamine (101 g, 1 mole) and dichloroacetyl chloride (73.7 g, 0.5 mole) in chloroform.
- The procedure follows that described for the methyl ester preparation.
- The product is recrystallized from diethyl ether.
Notes on Reaction Conditions and Mechanism
- The reaction temperature is strictly controlled between -5 °C and 5 °C to avoid side reactions and decomposition.
- The pH is maintained on the alkaline side during addition to ensure the amino group is selectively acylated.
- Triethylamine acts as a base to neutralize the hydrochloric acid formed during acylation.
- The sodium salt form precipitates out due to its low solubility, facilitating isolation.
- Esterification with diazomethane is a mild method to convert the acid form into methyl esters without racemization or side reactions.
Comparative Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Product Form | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| Schotten-Baumann reaction (Sodium salt) | DL-serine + NaOH + dichloroacetyl chloride, 0 to 3 °C | Sodium salt of this compound | ~ - | 172-179 | Precipitation during reaction |
| Esterification with diazomethane | This compound + diazomethane, ether | This compound methyl ester | - | 82-83 | Mild esterification method |
| N-Acylation of DL-serine methyl ester | DL-serine methyl ester + dichloroacetyl chloride + triethylamine, chloroform, 5-10 °C | This compound methyl ester | 57 | 82-83 | Direct acylation of ester |
| N-Acylation of DL-serine ethyl ester | DL-serine ethyl ester + dichloroacetyl chloride + triethylamine, chloroform | This compound ethyl ester | 53 | 75-76 | Similar to methyl ester method |
Research Findings and Analytical Data
- Elemental analyses of all products closely match theoretical values, confirming purity and correct stoichiometry.
- Infrared spectroscopy confirms the presence of characteristic amide and ester functionalities.
- The sodium salt form is water-soluble (~20% at 27 °C), facilitating biological testing.
- The use of triethylamine in organic solvent acylation ensures clean reactions with good yields.
- Ester derivatives prepared by diazomethane esterification avoid harsh acidic or basic conditions, preserving compound integrity.
Chemical Reactions Analysis
N-Dichloroacetyl-DL-serine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce dichloroacetic acid and serine.
Oxidation and Reduction:
Common reagents used in these reactions include dichloroacetyl chloride for acylation and various bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Overview
N-Dichloroacetyl-DL-serine has been studied for its antitumor properties, particularly against certain types of sarcomas in animal models. The sodium salt form of this compound has shown promising results in inhibiting tumor growth.
Case Study: Sarcoma-37
A study demonstrated that the sodium salt of this compound significantly inhibited the growth of sarcoma-37 in mice. The compound was administered intraperitoneally at varying doses, and the results are summarized in Table 1.
| Treatment Group | Dose (mg/kg) | No. of Animals | Percent Complete Regression |
|---|---|---|---|
| Control | Untreated | 40 | 5% |
| Control | DL-serine | 10 | 0% |
| Test | DCAS-Na (i.p.) | 10 | 0% |
| Test | DCAS-Na (i.p.) | 19 | 66% |
| Test | DCAS-Na (oral) | 0 | 55% |
The data indicates that at a dose of 1000 mg/kg, there was a notable regression rate of tumors, with some animals showing complete regression. The compound was well-tolerated, with no significant toxicity observed at doses up to 4 grams per kilogram of body weight .
Pharmacological Properties
Toxicity and Safety Profile
Acute toxicity studies have revealed that this compound is nontoxic at high doses. For instance, infusions in animal models showed no adverse effects on vital signs or blood parameters, indicating a favorable safety profile . The lethal dose (LD) was established to be greater than 4 grams per kilogram, suggesting a wide therapeutic window .
Diuretic Effects
In addition to its antitumor properties, this compound has demonstrated diuretic effects in experimental settings. Mice treated with the compound exhibited increased urine output compared to control groups, suggesting potential applications in managing fluid retention conditions .
Mechanism of Action
The mechanism of action of N-Dichloroacetyl-DL-serine involves its interaction with cellular components. In biological systems, it may affect the uptake and utilization of serum proteins and glycoproteins by cells . The exact molecular targets and pathways involved are not fully understood, but its effects on cellular metabolism and protein interactions are areas of active research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Physicochemical Properties
The following table compares N-Dichloroacetyl-DL-serine with its structural analogs:
Structural Insights :
- Chloroacetyl-DL-serine (monochloro derivative) has a lower molecular weight and density than the dichloro counterpart, which may influence its pharmacokinetics .
- DL-Serine , the parent compound, lacks acyl modifications, resulting in higher hydrophilicity and lower molecular weight .
This compound
- Antitumor Activity: Suppresses sarcoma growth in mice via regional protein mistranslation, generating immunogenic neoantigens that activate T-cell responses .
- Synergy with Immunotherapy: Enhances anti-PD-1 efficacy in low-TMB tumors, a unique advantage over broad-spectrum translation inhibitors .
N-Acetyl-DL-serine
- Primarily used in biochemical research due to its solubility and stability .
Chloroacetyl-DL-serine
DL-Serine
- Biological Function: A non-essential amino acid involved in neurotransmitter synthesis (e.g., D-serine as a NMDA receptor co-agonist) . No direct antitumor activity reported.
Key Research Findings
- Mechanistic Superiority : this compound’s regional mistranslation mechanism avoids systemic toxicity, a critical advantage over global translation inhibitors like cycloheximide .
- Structural-Activity Relationship (SAR): Dichloro substitution enhances bioactivity compared to mono-chloro or non-halogenated analogs, likely due to increased electrophilicity and target engagement .
- Therapeutic Potential: Unlike N-Acetyl-DL-serine, which lacks direct therapeutic use, this compound represents a promising candidate for combination cancer therapies .
Biological Activity
N-Dichloroacetyl-DL-serine (DCAS) is a synthetic derivative of the amino acid serine, notable for its significant biological activity, particularly in oncology. This compound, characterized by the presence of two chlorine atoms attached to an acetyl group, has shown promise in cancer treatment through various mechanisms of action.
This compound features a dichloroacetyl group bonded to the nitrogen atom of the serine molecule while retaining its hydroxyl group. This unique structure allows for various chemical modifications and biological interactions. The compound's mechanism of action is primarily linked to its ability to interfere with metabolic pathways essential for tumor growth, particularly through modulation of enzymatic activities and interactions with nucleophiles.
Antitumor Activity
Research has demonstrated that DCAS exhibits significant antitumor effects. In studies involving animal models, particularly mice, the sodium salt form (FT-9045) has been shown to inhibit the growth of tumors such as sarcoma-307. The following table summarizes key findings from various studies on the antitumor effects of DCAS:
Case Studies and Clinical Observations
Clinical observations have also provided insights into the biological activity of DCAS. In a study involving human patients, administration of the sodium salt led to diuresis in nine out of twenty-one cases, indicating potential renal effects alongside antitumor activity. However, adverse effects such as neuropathy were noted in a majority of patients during the treatment course .
Case Study Highlights:
- Diuresis : Observed in patients receiving DCAS, with varying degrees of effectiveness.
- Neuropathy : Reported in 19 out of 21 patients at different stages during treatment, suggesting neurotoxic potential.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies. The LD50 (lethal dose for 50% of subjects) has been reported to be greater than 4 grams per kilogram in animal models, indicating a relatively high safety margin when administered at therapeutic doses . Additionally, no significant hematological changes were observed in treated mice, suggesting that the compound may have a favorable safety profile when used appropriately .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other halogenated serine derivatives. The following table compares DCAS with related compounds regarding their reactivity and biological properties:
| Compound | Similarity | Unique Features |
|---|---|---|
| N-Monochloroacetyl-DL-serine | Contains an acetyl group | Less reactive due to a single chlorine atom |
| N-Trichloroacetyl-DL-serine | Halogenated derivative | More reactive due to three chlorine atoms |
| N-Acetyl-DL-serine | Acetylated form of serine | Lacks halogen reactivity |
| N-Bromoacetyl-DL-serine | Brominated derivative | Different halogen; potential for different reactivity patterns |
This comparative analysis highlights the unique reactivity and potential therapeutic applications of this compound compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the solubility of N-Dichloroacetyl-DL-serine in various solvents, and how can researchers adapt protocols from analogous compounds?
- Methodological Answer : Solubility can be assessed using gravimetric analysis or UV-Vis spectroscopy. For example, N-Acetyl-DL-serine (a structural analog) dissolves in water at ~125 mg/mL (849.59 mM) and requires DMSO for stock solutions (10–40 mg/mL) . Researchers should prepare serial dilutions in solvents like PEG300, Tween 80, or saline, followed by centrifugation or filtration to assess solubility limits. Adjustments for dichloro substitution may require empirical testing due to altered hydrophobicity (LogP differences).
Q. How can this compound be synthesized, and what reaction parameters are critical for yield optimization?
- Methodological Answer : Synthesis typically involves chloroacetylation of DL-serine under controlled pH (6–8) and temperature (0–5°C to minimize hydrolysis). Critical parameters include:
- Reagent stoichiometry : Excess chloroacetyl chloride to ensure complete acylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Monitoring : Thin-layer chromatography (TLC) or NMR to track reaction progress and byproduct formation.
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying this compound in biological matrices, and how can cross-reactivity with metabolites be minimized?
- Methodological Answer :
- HPLC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for separation. Monitor fragments at m/z corresponding to [M+H]+ (predicted ~228.04 Da).
- Sample Preparation : Deproteinize matrices with acetonitrile (4:1 v/v) to reduce interference .
- Validation : Include spike-recovery experiments (80–120% acceptable range) and assess matrix effects using post-column infusion.
Q. How does the stability of this compound vary under different storage conditions, and what degradation products should be monitored?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Desiccants (silica gel) reduce moisture-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Degradation products may include dichloroacetic acid and DL-serine, identifiable via LC-MS or NMR .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer :
- Process Controls : Standardize reaction time (12–24 hr), pH (6.5–7.5), and cooling rates.
- In-Process Checks : Use inline FTIR to monitor acyl intermediate formation.
- Purification : Implement preparative HPLC with UV detection (λ = 210 nm) to isolate high-purity batches (>98%) .
Q. How can researchers design experiments to evaluate the interaction of this compound with enzymatic targets, such as serine hydrolases?
- Methodological Answer :
- In Vitro Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to measure enzyme inhibition kinetics. Include negative controls (DMSO vehicle) and positive controls (known inhibitors).
- Dosing Protocols : Prepare stock solutions in saline:DMSO (85:5:10 v/v) for in vivo models, ensuring final concentrations ≤1% DMSO to avoid solvent toxicity .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and assess competitive vs. noncompetitive inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
